molecular formula C11H12FNO2 B7473225 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B7473225
M. Wt: 209.22 g/mol
InChI Key: XALFDBWQIDUNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as AFE or AFE-1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. AFE belongs to the class of compounds known as ketones and is characterized by its unique chemical structure, which consists of an azetidine ring and a fluorophenoxy group. In

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been the subject of scientific research due to its potential applications in the field of medicine. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has also been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. Furthermore, 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of beta-amyloid plaques and alpha-synuclein aggregates, respectively.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to have a range of biochemical and physiological effects in animal models. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the body. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. Furthermore, 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various fields of medicine. However, there are also limitations to using 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone in lab experiments. 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone has been shown to have low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone. One area of research is the development of more efficient synthesis methods for 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone that can improve its yield and purity. Another area of research is the investigation of the potential use of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone involves the reaction of 2-fluorophenol with 1-azetidinecarboxylic acid in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process, where the carboxylic acid group of the azetidine ring reacts with the hydroxyl group of the fluorophenol to form the 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone compound. The synthesis of 1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can be optimized by adjusting the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFDBWQIDUNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

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